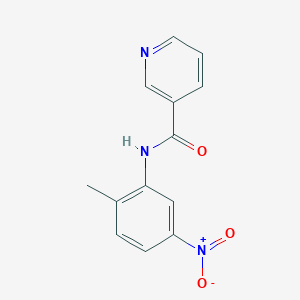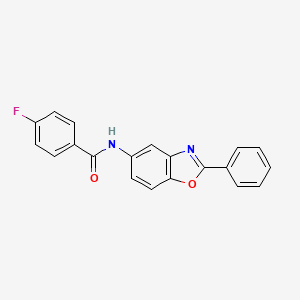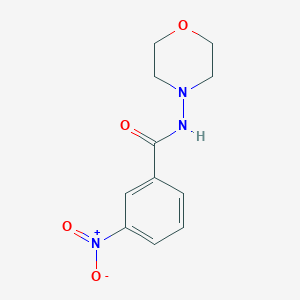![molecular formula C17H14N2O3 B5800399 1-[3-(2-nitrophenyl)acryloyl]indoline](/img/structure/B5800399.png)
1-[3-(2-nitrophenyl)acryloyl]indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-nitrophenyl)acryloyl]indoline, commonly known as NPAI, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPAI belongs to the class of indoline derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of NPAI involves the formation of a complex between the compound and the metal ion. This complexation results in a change in the fluorescence properties of NPAI, which can be detected using a fluorescence spectrophotometer. The exact mechanism of complexation is still under investigation, but it is believed to involve the formation of a coordination bond between the metal ion and the carbonyl group of NPAI.
Biochemical and Physiological Effects:
NPAI has also been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. This inhibition could potentially be used to treat neurological disorders such as Alzheimer's disease. Additionally, NPAI has been found to exhibit antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of NPAI is its high sensitivity and selectivity towards metal ions. This makes it an ideal candidate for use in a range of lab experiments, including environmental monitoring and medical diagnostics. However, one of the limitations of NPAI is its relatively low solubility in water. This can make it difficult to work with in aqueous solutions.
Future Directions
There are several potential future directions for the use of NPAI in scientific research. One area of research is the development of new fluorescent probes based on the structure of NPAI. These probes could be tailored to detect specific metal ions or other biomolecules. Additionally, further studies are needed to investigate the exact mechanism of action of NPAI and its potential applications in the treatment of neurological disorders and oxidative stress-related diseases.
Conclusion:
In conclusion, NPAI is a promising compound with a range of potential applications in scientific research. Its high sensitivity and selectivity towards metal ions make it an ideal candidate for use in environmental monitoring and medical diagnostics. Additionally, its biochemical and physiological effects could potentially be used in the treatment of neurological disorders and oxidative stress-related diseases. Further research is needed to fully understand the potential of NPAI and to develop new probes based on its structure.
Synthesis Methods
The synthesis of NPAI involves the reaction of indoline with 2-nitrophenylacrylic acid in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent, typically dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.
Scientific Research Applications
NPAI has been extensively studied for its potential applications in scientific research. One of the most promising applications of NPAI is as a fluorescent probe for the detection of metal ions. NPAI has been found to exhibit high sensitivity and selectivity towards metal ions such as zinc, copper, and mercury. This makes it an ideal candidate for use in environmental monitoring and medical diagnostics.
properties
IUPAC Name |
(E)-1-(2,3-dihydroindol-1-yl)-3-(2-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-17(18-12-11-14-6-1-3-7-15(14)18)10-9-13-5-2-4-8-16(13)19(21)22/h1-10H,11-12H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNGLDZPIYEPFP-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C=CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)C(=O)/C=C/C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,3-dihydro-1H-indol-1-yl)-3-(2-nitrophenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5800333.png)
![N'-[(2-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800351.png)


![3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5800374.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5800382.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5800392.png)
![4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B5800401.png)

![N-{2-[(4-bromophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5800415.png)
![5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5800420.png)
![5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5800424.png)